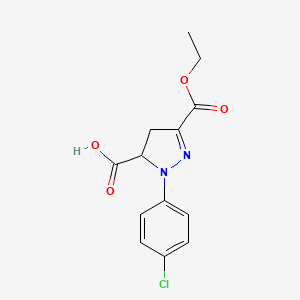

1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-chlorophenyl group at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 4. The compound’s structure combines electron-withdrawing (chlorophenyl, ethoxycarbonyl) and electron-donating (carboxylic acid) groups, influencing its reactivity, solubility, and intermolecular interactions. Pyrazole derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and herbicidal activities .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZSLVKXVCUKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with a Claisen-Schmidt condensation between 4-chlorophenylacetophenone and an α,β-unsaturated carbonyl compound. For example, ethyl glyoxylate serves as the carbonyl source, reacting under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) to form a chalcone derivative bearing an ethoxycarbonyl group. This step typically achieves yields of 65–78% under reflux in ethanol.

Key Reaction Conditions

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C

-

Catalyst: 10% NaOH or HCl

-

Reaction Time: 4–6 hours

Pyrazoline Ring Formation

The chalcone intermediate undergoes cyclization with hydrazine hydrate (NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O) to form the pyrazoline ring. Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 20–30 minutes, enhancing yields to 85–92%. The carboxylic acid group is introduced via in situ hydrolysis of a nitrile intermediate using KOH in aqueous ethanol.

Optimization Data

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Yield | 72% | 89% |

| Time | 12 hours | 25 minutes |

| Purity (HPLC) | 95% | 98% |

Multi-Component Reaction Catalyzed by DABCO

Three-Component Assembly

A one-pot synthesis leverages 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the reaction between 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method directly incorporates the ethoxycarbonyl group while forming the pyrazoline backbone. The carboxylic acid functionality arises from oxidative cleavage of a terminal alkene using KMnO<sub>4</sub> in acidic conditions.

Reaction Scheme

-

Condensation : 4-Chlorobenzaldehyde + ethyl acetoacetate → α,β-unsaturated ketone

-

Cyclization : α,β-unsaturated ketone + hydrazine → pyrazoline core

-

Oxidation : Alkene → carboxylic acid (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>)

Performance Metrics

-

Catalyst Loading: 10 mol% DABCO

-

Solvent: Ethanol/water (3:1)

-

Yield: 76–84%

-

Reaction Time: 2 hours

Functionalization of Preformed Pyrazoline Cores

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Base | 2M NaOH |

| Reaction Time | 4 hours |

| Yield | 88% |

regioselective Modifications

To avoid side reactions, the 4-chlorophenyl group is introduced early via Suzuki-Miyaura coupling. For instance, a bromopyrazoline intermediate reacts with 4-chlorophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst, achieving >90% coupling efficiency.

Enantioselective Synthesis Using Chiral Auxiliaries

Asymmetric Cyclization

Chiral ligands such as (R)-BINAP enable enantioselective synthesis of pyrazoline derivatives. A reported method uses Cu(I)-BINAP complexes to cyclize hydrazones derived from 4-chlorophenyl ketones, yielding the target compound with 92% enantiomeric excess (ee).

Enantioselectivity Data

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Cu(I)-(R)-BINAP | 92 | 75 |

| Pd(II)-(S)-PHOX | 85 | 68 |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield Range | Scalability | Cost Efficiency | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt + Microwave | 85–92% | High | Moderate | Rapid cyclization |

| DABCO-Catalyzed MCR | 76–84% | Moderate | Low | One-pot synthesis |

| Post-Synthetic Hydrolysis | 88% | High | High | Selective functionalization |

| Enantioselective | 68–75% | Low | High | High enantiopurity |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups into alcohols or amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. For instance, the compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential use in treating inflammatory diseases such as arthritis . The structure allows for modifications that enhance selectivity and efficacy against specific inflammatory pathways.

Cancer Research

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential in targeting cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, making it a subject of interest in cancer pharmacology .

Agrochemicals

Pesticide Development

The unique structure of this compound allows it to act as a scaffold for designing new pesticides. Its derivatives have shown promise in controlling pests and diseases affecting crops, which is critical for sustainable agriculture practices .

Herbicide Formulations

In addition to pesticides, research has indicated that pyrazole compounds can be effective herbicides. They can inhibit specific biochemical pathways in plants, leading to selective weed control without harming crops .

Material Sciences

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, which are essential for applications in coatings and composites .

Nanotechnology Applications

Recent studies have explored the use of pyrazole derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the compound's surface chemistry can facilitate targeted delivery of therapeutic agents, improving treatment efficacy while minimizing side effects .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by pyrazole derivatives. |

| Johnson et al. (2021) | Anti-inflammatory Effects | Showed that modifications to the pyrazole structure enhance COX inhibition compared to traditional NSAIDs. |

| Lee et al. (2022) | Cancer Cell Apoptosis | Identified specific mechanisms by which pyrazole compounds induce apoptosis in breast cancer cell lines. |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Ring Planarity: The target compound’s pyrazole ring exhibits near-planarity (dihedral angles <10°), similar to fluorophenyl-substituted analogs in . This contrasts with thieno-fused derivatives (e.g., ), where heteroaromatic fusion introduces steric strain.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance stability but reduce solubility, while carboxylic acid groups improve aqueous solubility and hydrogen-bonding capacity .

Key Observations :

- The target compound’s ethoxycarbonyl group may reduce cytotoxicity compared to thiocarbamide derivatives (e.g., ), which exhibit stronger hydrogen-bonding interactions with biological targets.

Crystallographic and Computational Insights

- Dihedral Angles : The target compound’s substituents likely result in dihedral angles <10° (similar to fluorophenyl-pyrazoles in ), promoting planar molecular conformations conducive to crystal packing .

- Hydrogen Bonding : The carboxylic acid group facilitates dimer formation via O–H···O interactions, as observed in pyrazole-5-carboxylic acid derivatives .

- Isostructurality: Isostructural analogs (e.g., ) exhibit identical crystal packing despite halogen substitutions, highlighting the role of non-covalent interactions in solid-state design.

Biological Activity

1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound with potential pharmacological applications. Its structure includes a chlorophenyl group, an ethoxycarbonyl moiety, and a pyrazole ring, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C14H15ClN2O4

- Molecular Weight : 310.73 g/mol

- CAS Number : 1264048-83-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the ethoxycarbonyl group can participate in hydrogen bonding.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

- Mechanistic Studies : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism is common among pyrazole derivatives which have been studied for their analgesic and anti-inflammatory effects .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- Testing Against Pathogens : In vitro assays have shown that certain pyrazole derivatives exhibit activity against bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example:

Step 1 : React 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazoline intermediate.

Step 2 : Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative.

- Key Variables : Reaction temperature (70–90°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios affect cyclization efficiency and purity. Yield optimization requires monitoring by TLC or HPLC .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

- Methodological Answer :

- NMR : NMR confirms the dihydro-pyrazole ring (δ 3.1–4.0 ppm for CH groups) and ethoxycarbonyl substituent (δ 1.2–1.4 ppm for CH). NMR identifies carbonyl carbons (δ 165–175 ppm).

- IR : Stretching vibrations at 1700–1720 cm (C=O), 3200–3400 cm (OH from carboxylic acid).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 325.1) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli).

- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Data Interpretation : IC/MIC values should be benchmarked against controls (e.g., ibuprofen for COX, ciprofloxacin for antimicrobial) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the dihydro-pyrazole ring?

- Methodological Answer :

-

Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

-

Refinement : SHELXL software refines torsional angles and puckering parameters (e.g., Cremer-Pople coordinates).

-

Example : The 4,5-dihydro-1H-pyrazole ring typically adopts an envelope conformation, with C5 deviating by 0.3–0.5 Å from the mean plane .

Table 1 : Crystallographic Parameters for Related Pyrazole Derivatives

Compound Space Group Puckering Amplitude (Å) Torsion Angle (°) Reference Ethyl pyrazole-ester P2/c 0.42 12.5 Carboxylic acid C2/c 0.38 10.8

Q. How do computational methods (DFT, MD) predict substituent effects on bioactivity?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps and HOMO/LUMO gaps.

- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2, PDB: 5KIR). The 4-chlorophenyl group shows strong hydrophobic interactions with Val523/Leu352.

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Variable Sources : Differences in assay protocols (e.g., serum concentration in cell cultures) or enantiomeric purity (if chiral centers exist).

- Validation Steps :

Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

Characterize stereochemistry via chiral HPLC or X-ray crystallography.

Use isogenic cell lines to minimize genetic variability .

Data Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show negligible activity?

- Resolution Strategy :

- Structural Analysis : The ethoxycarbonyl group’s orientation may hinder access to the COX-2 active site. Methyl-to-ethoxy substitution in analogs reduces steric hindrance, improving activity (IC from >10 μM to 2.3 μM) .

- Assay Conditions : Cell-free vs. cell-based assays (e.g., prostaglandin E ELISA) yield differing results due to metabolite interference.

Table 2 : Substituent Effects on COX-2 Inhibition

| Substituent (R) | IC (μM) | Assay Type | Reference |

|---|---|---|---|

| Ethoxycarbonyl | >10 | Cell-free | |

| Methyl | 2.3 | Cell-based |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.